molecular formula C10H10O B13814418 Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde CAS No. 55054-13-2

Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde

Cat. No.: B13814418
CAS No.: 55054-13-2
M. Wt: 146.19 g/mol
InChI Key: KBQQUSKGZZYAJK-UHFFFAOYSA-N
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Description

Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde (hereafter referred to as PCN-4-carbaldehyde) is a highly strained polycyclic compound featuring a fused bicyclic framework with five rings. Its structure is characterized by bridgehead carbons at positions 2,5; 3,8; and 4,7, forming a rigid, cage-like geometry. The aldehyde group at position 4 introduces significant electrophilicity, making it reactive toward nucleophilic additions and condensations. The compound’s strain energy and electronic properties are influenced by its polycyclic architecture, which also impacts its stability and synthetic accessibility .

Properties

CAS No.

55054-13-2

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carbaldehyde

InChI

InChI=1S/C10H10O/c11-2-10-7-4-1-3-5(7)9(10)6(3)8(4)10/h2-9H,1H2

InChI Key

KBQQUSKGZZYAJK-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4C1C5C2C3C45C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic structure, followed by functionalization to introduce the carboxaldehyde group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxaldehyde(9ci) exerts its effects involves its ability to interact with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites, influencing molecular pathways and reactions. These interactions can affect various biological and chemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of PCN-4-carbaldehyde and Analogues

Compound Name Core Structure Functional Group Strain Energy (kcal/mol) Key Electronic Features
PCN-4-carbaldehyde Pentacyclo[4.3.0.0~2,5~...]nonane Aldehyde ~45 (estimated) High electrophilicity at C4; strained C–C bonds
Pentacycloundecane-8,11-dione (PCU) Pentacyclo[5.4.0.0~2,6~...]undecane Dione ~50–55 Electron-withdrawing ketones; used in cyanosilylation reactions
1-Azahomocubane Cubane-homolog with N-substitution Amine ~38 Reduced strain due to N hyperconjugation; stable tertiary amine
Brasilamide A (Bergamotane derivative) 9-Oxatricyclo[4.3.0.0~4,7~]nonane Lactone ~30–35 Oxygenated rings reduce strain; bioactive properties
Cinnamaldehyde Acyclic phenylpropanal Aldehyde N/A Low strain; conjugated π-system enhances stability
  • Strain Energy : PCN-4-carbaldehyde exhibits higher strain (~45 kcal/mol) compared to azahomocubane (~38 kcal/mol) due to the absence of stabilizing hyperconjugative interactions from heteroatoms. However, it is less strained than the pentacycloundecane dione (PCU), which has additional ring systems .
  • Reactivity : The aldehyde group in PCN-4-carbaldehyde is more electrophilic than cinnamaldehyde’s due to the electron-withdrawing effect of the strained polycyclic framework. This enhances its reactivity in nucleophilic additions, though steric hindrance may limit accessibility .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde?

  • Methodology: Begin with retrosynthetic analysis to identify feasible precursors (e.g., bicyclic ketones or strained alkenes). Use transition-metal-catalyzed cycloadditions (e.g., Diels-Alder) to construct the pentacyclic core, followed by oxidation to introduce the aldehyde group. Validate purity via HPLC and NMR spectroscopy .
  • Key Considerations: Optimize reaction conditions (temperature, solvent polarity) to minimize strain-induced side reactions. Track intermediates using thin-layer chromatography (TLC) .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodology: Employ X-ray crystallography for definitive stereochemical assignment. For dynamic systems, use variable-temperature NMR to analyze diastereotopic proton splitting patterns. Compare experimental optical rotation with computational predictions (e.g., DFT-based simulations) .
  • Validation: Cross-reference data with analogous polycyclic compounds to confirm consistency in bond angles and torsional strain .

Q. What experimental protocols are used to study its reactivity under acidic or basic conditions?

  • Methodology: Conduct pH-dependent stability assays by incubating the compound in buffered solutions (pH 1–14) and monitoring degradation via UV-Vis spectroscopy. Use LC-MS to identify decomposition products.
  • Troubleshooting: If contradictory results arise (e.g., unexpected aldol condensation), repeat experiments under inert atmospheres to rule out oxygen interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodology: Perform meta-analysis of existing datasets to identify variables (e.g., solvent choice, catalyst loading). Replicate conflicting experiments under standardized conditions. Apply multivariate statistical tools (e.g., principal component analysis) to isolate confounding factors .
  • Case Study: If one study reports high enantioselectivity in toluene but another observes racemization, test the hypothesis that trace moisture in solvents alters reaction pathways .

Q. What computational approaches are suitable for modeling its electronic properties?

  • Methodology: Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to calculate frontier molecular orbitals (HOMO/LUMO). Validate models by comparing computed IR spectra with experimental data.
  • Advanced Tip: For strained systems, apply QTAIM (Quantum Theory of Atoms in Molecules) to analyze bond critical points and electron density distribution .

Q. How can researchers design experiments to probe its potential as a chiral catalyst?

  • Methodology: Develop a kinetic resolution assay using racemic substrates. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Compare turnover frequencies (TOF) with known catalysts (e.g., BINOL derivatives).
  • Optimization: Use DoE (Design of Experiments) to systematically vary temperature, pressure, and substrate ratios .

Q. What strategies address challenges in scaling up its synthesis for academic research?

  • Methodology: Implement flow chemistry to improve heat dissipation in exothermic cyclization steps. Use in-line FTIR for real-time monitoring of intermediate formation.
  • Quality Control: Establish batch-to-batch consistency via GC-MS and differential scanning calorimetry (DSC) .

Methodological Resources

  • Data Reproducibility: Follow Nature Portfolio’s guidelines for reporting statistical parameters (e.g., sample size, p-values, effect sizes) and depositing raw data in repositories like Figshare or Zenodo .
  • Training: Advanced courses (e.g., CHEM 4206) emphasize hands-on training in spectroscopic analysis and reaction optimization .

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